1,4-Diacetylpiperazine-2,5-dione

Descripción

Significance of Diketopiperazine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Diketopiperazines (DKPs), such as 1,4-diacetylpiperazine-2,5-dione, represent a class of cyclic dipeptides that are widespread in nature, found in an array of natural products from bacteria, fungi, marine organisms, and more. wustl.edurjeid.com These scaffolds are considered "privileged structures" in medicinal chemistry due to their common presence in bioactive molecules. researchgate.netcsu.edu.audntb.gov.ua Their conformationally constrained, nearly planar ring structure provides a rigid backbone, which is advantageous for designing molecules with specific biological activities. wikipedia.org

The DKP framework offers several key features that make it attractive for chemical and pharmaceutical research:

Structural Diversity: Substitutions can be introduced at multiple positions on the ring, allowing for the creation of a wide library of derivatives with varied properties. wikipedia.org

Stereochemical Control: The stereochemistry at up to four positions can be controlled, which is crucial for biological activity. wikipedia.org

Proteolytic Stability: The cyclic nature of DKPs confers resistance to enzymatic degradation by proteases, a significant advantage for peptide-based drug development. wikipedia.org

Biological Activity: Natural and synthetic DKPs have demonstrated a broad range of pharmacological activities, including antiviral, antifungal, antibacterial, and antitumor properties. wustl.eduresearchgate.net

In organic synthesis, the diketopiperazine skeleton serves as a versatile building block. For example, it can be used to prepare unnatural amino acids with controlled stereochemistry. wikipedia.org The reactivity of the acetyl groups in this compound allows for various chemical transformations, including condensation and substitution reactions, making it a valuable precursor for more complex molecules.

Historical Context and Evolution of Research on this compound

The parent compound, 2,5-piperazinedione, was the first molecule containing a peptide bond to be characterized by X-ray crystallography in 1938. wikipedia.org Research into its derivatives, including this compound, has since expanded significantly. Initially, studies likely focused on the fundamental chemical properties and reactivity of the compound.

A key development in the application of this compound was its use in aldol (B89426) condensation reactions. Researchers found that it could react with various aldehydes and ketones under basic conditions to form substituted products, opening avenues for the synthesis of complex organic structures. This reactivity has been harnessed to create a variety of derivatives with potential biological activities.

More recent research has focused on the synthesis of novel bioactive compounds using this compound as a starting material. For instance, it has been used to prepare a series of 3-substituted piperazine-2,5-diones that exhibited antimicrobial activity. Furthermore, the compound has been employed in the synthesis of potential anticancer agents, building upon the known antitumor properties of the broader diketopiperazine class. wustl.edumdpi.com The evolution of research on this compound reflects a progression from foundational chemical studies to sophisticated applications in medicinal chemistry and materials science.

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound stems from its utility as a versatile synthetic intermediate. Current research continues to explore its potential in several key areas:

Synthesis of Bioactive Molecules: The compound serves as a precursor for creating derivatives with a wide range of biological activities. Research groups are actively designing and synthesizing novel 3,6-diunsaturated 2,5-diketopiperazine derivatives as potential anticancer agents. mdpi.com

Asymmetric Synthesis: Its rigid structure provides a platform for developing stereoselective reactions, which are crucial for producing enantiomerically pure pharmaceuticals.

Peptide Chemistry: The diketopiperazine core is a valuable component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.

Materials Science: The reactivity of this compound allows for its incorporation into polymers, potentially enhancing their thermal and mechanical properties.

The compound's role in the synthesis of complex natural products and their analogues is another area of active investigation. For example, it has been used in the synthesis of dipodazine (B1234225), a diketopiperazine isolated from Penicillium dipodomyis, via a stereoselective aldol condensation. researchgate.net The ongoing research into this compound and its derivatives highlights its continued importance in advancing the fields of organic and medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄ | nih.gov |

| Molecular Weight | 198.18 g/mol | nih.gov |

| CAS Number | 3027-05-2 | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

| Storage Temperature | Room Temperature, Inert atmosphere | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| InChI Key | CBBKKVPJPRZOCM-UHFFFAOYSA-N | nih.gov |

| SMILES | CC(=O)N1CC(=O)N(CC1=O)C(=O)C | nih.gov |

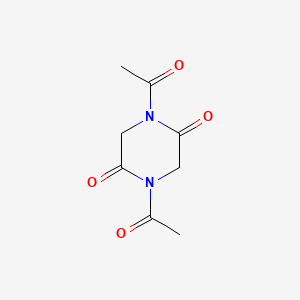

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-diacetylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKKVPJPRZOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)N(CC1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337231 | |

| Record name | 1,4-diacetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-05-2 | |

| Record name | 1,4-diacetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diacetyl-2,5-piperazinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Diacetylpiperazine 2,5 Dione and Its Derivatives

Established Synthetic Pathways for 1,4-Diacetylpiperazine-2,5-dione

The synthesis of this compound, also known as N,N'-diacetylglycine anhydride (B1165640), is well-established in organic chemistry. nih.gov The primary methods involve the acylation of either glycylglycine (B550881) or its cyclic form, glycine (B1666218) anhydride (piperazine-2,5-dione), using acetic anhydride. ucd.ie

A common and direct method for preparing this compound is through the treatment of glycine anhydride (piperazine-2,5-dione) with acetic anhydride. ucd.ieresearchgate.net In a typical procedure, a mixture of glycine anhydride in acetic anhydride is heated under reflux. ucd.ie The reaction involves the acetylation of the two secondary amine groups within the piperazine-2,5-dione ring. After the reaction is complete, the excess solvent is removed under reduced pressure, and the resulting residue is crystallized from a solvent system like ethyl acetate-ether to yield the final product. ucd.ie One documented synthesis reported a yield of 87% for this method. ucd.ie

Alternatively, the synthesis can start from the linear dipeptide, glycylglycine. Heating glycylglycine with acetic anhydride also leads to the formation of this compound. This process involves a cyclization step concurrent with the acylation of the nitrogen atoms.

| Starting Material | Reagent | Conditions | Yield | Reference |

| Glycine Anhydride | Acetic Anhydride | Reflux, 7 hours | 87% | ucd.ie |

| Glycine Anhydride | Acetyl Chloride | - | - | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times and improving yields. For the synthesis of the core piperazine-2,5-dione (diketopiperazine, DKP) structure, microwave irradiation has been shown to be a rapid, efficient, and environmentally friendly protocol. nih.gov These methods typically involve the one-pot N-Boc-deprotection and cyclization of Nα-Boc-dipeptidyl esters in an aqueous medium. nih.gov

This approach significantly reduces reaction times compared to conventional heating methods. nih.govmedcraveonline.com For instance, the synthesis of various DKP derivatives can be achieved in as little as 10 minutes under microwave irradiation at elevated temperatures and pressures, often with excellent yields and without significant epimerization. nih.gov While specific literature detailing the direct microwave-assisted synthesis of this compound is not prevalent, the successful application of microwave technology to the synthesis of the parent DKP ring suggests its potential applicability. nih.govnih.gov The general procedure involves heating the appropriate dipeptide precursor in a suitable solvent (or under solvent-free conditions) within a microwave reactor, which can dramatically shorten the synthesis time from hours to minutes. medcraveonline.comrsc.org

| Method | Reaction Time | Conditions | Key Advantages | Reference |

| Conventional Heating | Hours (e.g., 2 hours) | Reflux | Established method | medcraveonline.com |

| Microwave Irradiation | Minutes (e.g., 10-20 mins) | 250 °C, 150 psi, Water | Rapid, high yield, eco-friendly | nih.govmedcraveonline.com |

Advanced Derivatization Strategies of the this compound Core

The this compound scaffold is a versatile synthon for creating more complex molecules, primarily through reactions involving the active methylene (B1212753) groups at the C-3 and C-6 positions. uit.no

A key strategy for functionalizing the this compound core is the aldol (B89426) condensation. The acetyl groups activate the adjacent methylene protons, facilitating their removal by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of various aldehydes and ketones. uit.nomasterorganicchemistry.com This reaction is valuable for creating 3,6-substituted 2,5-diketopiperazines, which are precursors to a wide range of biologically active compounds. csu.edu.au

The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide or DBU, in a suitable solvent like THF. ucd.ieuit.no The choice of base can be critical, as strong bases may cause instability of the starting material over time. uit.no The condensation has been successfully performed with a variety of aromatic and aliphatic aldehydes. ucd.ie

| Aldehyde | Product | Yield | Reference |

| 2-Methylbenzaldehyde | (Z)-1-Acetyl-3-(2-methyl-benzylidene)-piperazine-2,5-dione | 87% | ucd.ie |

| 3-Methylbenzaldehyde | (Z)-1-Acetyl-3-(3-methyl-benzylidene)-piperazine-2,5-dione | 93% | ucd.ie |

| trans-Crotonaldehyde | (Z)-1-Acetyl-3-but-2-enylidene-piperazine-2,5-dione | 75% | ucd.ie |

The use of this compound as the starting material is particularly advantageous for the controlled synthesis of both mono- and unsymmetrical bis-arylidene derivatives. researchgate.netresearchgate.net By using equimolar amounts of the diketopiperazine and an aldehyde, it is possible to favor the formation of the mono-substituted product, such as (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione. ucd.ieresearchgate.net

This mono-substituted intermediate can then be reacted with a different aldehyde to generate an unsymmetrical bis-arylidene derivative. researchgate.netresearchgate.net This stepwise approach allows for the introduction of two different aryl groups onto the piperazine-2,5-dione scaffold. researchgate.net Symmetrical bis-arylidene derivatives are typically formed when the parent piperazine-2,5-dione is reacted with at least two equivalents of the same aldehyde. researchgate.net The ability to create these unsymmetrical products significantly expands the molecular diversity achievable from this core structure. csu.edu.au

Stereochemistry is a critical aspect of aldol condensations involving this compound. Research has shown that these reactions can proceed with a high degree of stereoselectivity. researchgate.net Specifically, the condensation often exclusively or predominantly yields the Z-isomer of the resulting arylidene derivative. csu.edu.auresearchgate.net

For example, the synthesis of dipodazine (B1234225), a natural product, was achieved via a stereoselective aldol condensation between an N-protected indole-3-carboxaldehyde (B46971) and this compound, which produced only the Z-isomer. researchgate.net Similarly, methods have been developed to condense various benzaldehydes to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au This stereochemical outcome is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state that minimizes steric interactions, thereby favoring the formation of one stereoisomer over the other. harvard.edu This inherent selectivity is a significant advantage in the synthesis of complex, stereochemically defined molecules.

Aldol Condensation Reactions with Aldehydes and Ketones

Influence of Basic Media and Catalysts on Yield and Selectivity

Aldol-type condensation reactions are commonly employed to introduce substituents. Research into the double aldol condensation with aldehydes often utilizes a base and solvent system. For instance, initial attempts using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (80 °C) for bis-condensation reactions resulted in inconsistent and unsatisfactory yields csu.edu.au. A shift to room temperature conditions with K₂CO₃ in DMF improved the synthesis of both symmetrical and unsymmetrical bis-arylidene derivatives researchgate.net. Another effective base, cesium carbonate (Cs₂CO₃), has been used to facilitate the stereoselective aldol condensation between this compound and N-protected indole-3-carboxaldehyde in the synthesis of the diketopiperazine derivative dipodazine researchgate.net.

Catalysts are also pivotal, especially in subsequent modifications of the derivatives. For example, once bis(benzylidene)piperazine-2,5-diones are formed, their reduction to saturated derivatives can be achieved through catalytic hydrogenation. While palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a standard atmosphere of hydrogen may not be effective, using 10 wt% Pd/C with a high pressure of H₂ (50 bar) in acetic acid at 80–100 °C successfully reduces the exocyclic double bonds csu.edu.au. The stereoselectivity of this hydrogenation can be influenced by the catalyst; iridium-catalyzed hydrogenations have been proposed to exhibit selectivity through a mechanism where the catalyst transfers to the second alkene across the same face of the diketopiperazine ring after the initial reduction csu.edu.au.

Table 1: Influence of Catalysts and Basic Media on Derivative Synthesis

| Reaction Type | Base/Catalyst | Solvent | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Bis-condensation | K₂CO₃ | DMF | 80 °C | Unsatisfactory and inconsistent yields. | csu.edu.au |

| Bis-condensation | K₂CO₃ | DMF | Room Temp, 24h | Effective for preparing unsymmetrical bisarylidenes. | researchgate.net |

| Aldol Condensation | Cs₂CO₃ | DMF | Room Temp, 18h | Promotes stereoselective condensation with indole-3-carboxaldehyde. | researchgate.net |

| Hydrogenation | Pd/C (10 wt%) | Acetic Acid | 50 bar H₂, 80-100 °C | Successful reduction of exocyclic double bonds. | csu.edu.au |

N-Alkylation and N-Acylation Approaches for Functionalization

Functionalization at the nitrogen atoms of the piperazine-2,5-dione core is a primary strategy for creating diverse derivatives. The title compound, this compound, is itself a product of N-acylation, typically formed by heating piperazine-2,5-dione with acetic anhydride csu.edu.auresearchgate.net. This N-acetylation is not merely a final product but often an intermediate step to activate the ring for further C-alkylation csu.edu.au.

Beyond simple acetylation, a wide range of N-acyl groups can be introduced to synthesize 1,4-disubstituted piperazine-2,5-dione derivatives. In one-pot sequences, various N-aryl piperazine-2,5-diones can be synthesized from the corresponding α-chloroacetanilides in dry DMSO, which cyclize to form the symmetrical 1,4-diarylpiperazine-2,5-dione core researchgate.net. More complex, unsymmetrical derivatives can also be created. For instance, starting with an N-aryl-substituted piperazine-2,5-dione, a second, different acyl group (e.g., benzoyl, 4-methylbenzoyl, butyryl, methoxyacetyl) can be introduced at the second nitrogen atom nih.gov. This sequential acylation allows for fine-tuning the electronic and steric properties of the final molecule.

N-alkylation provides another route to functionalization. While the direct alkylation of this compound is less common, methods exist for alkylating the piperazine-2,5-dione ring system. One approach involves the alkylation of the sodium salt of 1-acetyl-2,5-piperazinedione researchgate.net. This demonstrates that a single N-alkyl group can be introduced, which could then be followed by a different N-acylation or a second N-alkylation to produce unsymmetrical products. The synthesis of enantiopure piperazines has been achieved via asymmetric lithiation-substitution of N-Boc protected piperazines, showcasing a method for controlled, stereoselective alkylation at the α-carbon, a strategy dependent on the N-substituent mdpi.com.

Table 2: Examples of N-Acyl Functionalization of the Piperazine-2,5-dione Core

| N1-Substituent | N4-Substituent | Synthetic Approach | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dimethoxyphenyl | Benzoyl | Acylation of 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione | 85% | nih.gov |

| 4-Methoxyphenyl | 4-Methylbenzoyl | Acylation of 1-(4-methoxyphenyl)piperazine-2,5-dione | 87% | nih.gov |

| 3,5-Dimethoxyphenyl | Butyryl | Acylation of 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione | 65% | nih.gov |

| Phenyl | 4-Methylbenzoyl | Acylation of 1-phenylpiperazine-2,5-dione | 89% | nih.gov |

Introduction of Heteroaromatic and Aromatic Substituents

A significant area of derivatization involves the introduction of aromatic and heteroaromatic moieties, typically at the C3 and C6 positions of the this compound ring. This is most commonly achieved through base-catalyzed aldol-type condensation reactions with various aromatic or heteroaromatic aldehydes. The use of this compound as the starting material is advantageous as it allows for the stepwise introduction of different aldehydes, enabling the synthesis of unsymmetrical bis-arylidene derivatives researchgate.net.

A variety of substituted benzaldehydes can be condensed with this compound to form (Z,Z)-(benzylidene)piperazine-2,5-diones csu.edu.au. This method has been successfully applied to a range of methoxylated benzaldehydes csu.edu.auchemrxiv.org. The reaction conditions, particularly the base and solvent, are crucial for achieving good yields and selectivity csu.edu.au.

The methodology extends to heteroaromatic aldehydes. For example, this compound can be reacted with 3-thienylaldehyde or 3-indolecarboxaldehyde to produce the corresponding mono- or bis-heteroarylidene derivatives researchgate.net. A noteworthy example is the synthesis of dipodazine, a natural product, which was achieved via a stereoselective aldol condensation of N-protected indole-3-carboxaldehyde with this compound using cesium carbonate as the base researchgate.net. Furthermore, direct organocatalytic coupling of substituted diketopiperazines with indoles has been achieved, creating an indole-diketopiperazine bridge, a key structural feature in many complex alkaloids nih.gov.

Table 3: Synthesis of Aromatic and Heteroaromatic Derivatives

| Aldehyde/Reactant | Base/Catalyst | Product Type | Reference |

|---|---|---|---|

| Methoxylated benzaldehydes | K₂CO₃ | (Z,Z)-(Benzylidene)piperazine-2,5-diones | csu.edu.auchemrxiv.org |

| N-protected indole-3-carboxaldehyde | Cs₂CO₃ | Indolylidene derivative (Dipodazine) | researchgate.net |

| 3-Thienylaldehyde | Sodium Acetate/Acetic Anhydride | Thienylidene derivative | researchgate.net |

| 4-Dimethylaminobenzaldehyde | K₂CO₃ | 1-Acetyl-3-(4-dimethylaminobenzylidene)piperazine-2,5-dione | researchgate.net |

| Indoles | Cinchona alkaloids (organocatalyst) | Indole-diketopiperazine bridged compounds | nih.gov |

Derivatization for Enhanced Conjugated Systems

The piperazine-2,5-dione scaffold serves as a platform for the construction of novel conjugated systems, which can lead to materials with interesting optical and electronic properties. The synthesis of mono- and bis-arylidene derivatives is the primary route to extend conjugation from the core ring structure researchgate.net.

The key strategy involves creating a push-pull system across the molecule. This is achieved by introducing electron-donating and electron-accepting substituents onto the arylidene groups attached to the piperazine-2,5-dione core. The structural similarity of arylidene-piperazine-2,5-dione derivatives to the chromophore of indigo (B80030) suggests that with appropriate donor-acceptor substituents, merostabilization of the excited state could occur, resulting in deeply colored compounds that might function as novel dyestuffs researchgate.net.

An effective demonstration of this concept is the introduction of a dicyanomethylene group, a strong electron acceptor, into the para position of one of the arylidene rings. This modification results in a remarkable deepening of the color of the compound. For example, the transformation of a yellow arylidene derivative to a deeply colored dicyanomethylene-substituted version indicates a significant extension of the conjugated π-system and a lowering of the HOMO-LUMO gap researchgate.net. The use of this compound facilitates the synthesis of unsymmetrical bis-arylidene compounds, allowing for one arylidene group to be functionalized with a donor and the other with an acceptor, providing precise control over the electronic properties of the resulting conjugated system researchgate.netmdpi.com.

Table 4: Derivatives with Enhanced Conjugated Systems

| Parent Compound Type | Modification | Resulting Feature | Observed Effect | Reference |

|---|---|---|---|---|

| Bis-arylidene derivative | Introduction of dicyanomethylene group (acceptor) | Extended π-conjugation with donor-acceptor character | Remarkable deepening of color | researchgate.net |

| Arylidene derivative | Attachment of donor (e.g., -NMe₂) and acceptor (e.g., -CN) groups | Push-pull electronic system | Potential for novel dyestuffs | researchgate.netmdpi.com |

Functionalization for Supramolecular Assembly Components

The rigid, planar structure of the piperazine-2,5-dione core, combined with its capacity for hydrogen bonding and π-stacking interactions, makes it an excellent building block for supramolecular chemistry. By strategically functionalizing the core, derivatives can be designed to self-assemble into well-defined, higher-order structures.

Piperazine-2,5-diones bearing phenyl rings at the C3 and C6 positions are known to form linear and network structures through a combination of intermolecular hydrogen bonding and π-stacking interactions nih.gov. The directionality and strength of these interactions can be modulated by altering the substituents on the phenyl rings or on the nitrogen atoms of the piperazinedione core.

More complex supramolecular assemblies can be formed when piperazine (B1678402) derivatives are designed to interact with other chemical species. For example, piperazine adducts of C₇₀ fullerenes can coordinate with various Lewis acids to create highly ordered crystalline aggregates nih.gov. The reaction of a C₇₀-piperazine mono-adduct with dirhodium tetraacetate, for instance, produces a sinusoidal polymeric chain of alternating fullerene and rhodium units connected by Rh-N bonds. Reaction with silver nitrate (B79036) leads to the formation of columnar micelle-like structures, with an ionic silver nitrate core surrounded by the non-polar C₇₀ cages nih.gov. Similarly, interaction with iodine (I₂) can induce crystallization and the formation of chains linked by halogen bonds nih.gov. These examples highlight how the piperazine moiety can be used as a versatile linker and director in the construction of complex supramolecular architectures.

Table 5: Examples of Supramolecular Assemblies

| Piperazine Derivative | Interacting Species | Interaction Type | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|

| 3,6-diphenyl-piperazine-2,5-dione | Self-assembly | Hydrogen bonding, π-stacking | Linear and network structures | nih.gov |

| N(CH₂CH₂)₂NC₇₀ (C₇₀-piperazine adduct) | Rh₂(O₂CCF₃)₄ | Rh-N coordination bonds | Sinusoidal polymeric chains | nih.gov |

| N(CH₂CH₂)₂NC₇₀ | AgNO₃ | Ag-N coordination bonds | Columnar micelle-like chains | nih.gov |

| N(CH₂CH₂)₂NC₇₀ | I₂ | Halogen bonding (I···N) | Layered chains | nih.gov |

Mechanistic Investigations of 1,4 Diacetylpiperazine 2,5 Dione Reactivity

Reaction Mechanism of Aldol (B89426) Condensation with 1,4-Diacetylpiperazine-2,5-dione

The aldol condensation of this compound is a fundamental method for introducing carbon-carbon bonds at the C-3 and C-6 positions of the piperazine (B1678402) core. This reaction proceeds through the formation of a nucleophilic enolate intermediate that subsequently attacks an electrophilic aldehyde or ketone.

The key step in the aldol condensation is the deprotonation of an α-carbon to the carbonyl group on the piperazine-2,5-dione ring to form an enolate. Direct aldol condensation with the parent glycine (B1666218) anhydride (B1165640) (piperazine-2,5-dione) is generally unsuccessful because the N-H protons are more acidic than the α-carbon protons, which prevents the necessary enolate formation. uit.no The use of this compound circumvents this issue, as the acetyl groups activate the α-carbons for deprotonation. uit.no

The choice of base is critical and significantly influences the reaction's efficiency and product distribution. Early studies demonstrated that triethylamine (B128534) (TEA) in dimethylformamide (DMF) could effect the condensation with aromatic aldehydes. uit.no However, stronger bases are often required for higher yields, especially with less reactive aldehydes. Research has shown that bases like potassium tert-butoxide can provide excellent yields. uit.noresearchgate.net The strength of the base correlates with the concentration of the enolate in the reaction mixture, but care must be taken as the starting material and products can be unstable in the presence of very strong bases over time. uit.no

Table 1: Effect of Different Bases on the Aldol Condensation of this compound with Benzaldehyde

| Entry | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Triethylamine (TEA) | DMF | Room Temp. | Good | uit.no |

| 2 | Potassium tert-butoxide | tert-Butanol | Not specified | 99% | uit.no |

| 3 | Potassium tert-butoxide | tert-Butanol | 0 °C | 67% | uit.no |

This table is generated based on findings reported in the referenced literature and is for illustrative purposes.

One of the N-acetyl groups is typically cleaved during the condensation reaction or work-up, leading to the formation of 1-acetyl-3-arylidenepiperazine-2,5-diones. researchgate.net

The aldol condensation of this compound with aldehydes can lead to the formation of different stereoisomers. The geometry of the newly formed exocyclic double bond is a key stereochemical feature. Studies have shown that condensing various benzaldehydes with this compound using potassium carbonate in DMF can exclusively form the (Z,Z)-diastereomer of the resulting bis(benzylidene)piperazine-2,5-diones. csu.edu.au The (Z)-configuration of the alkenes has been confirmed using 1D Nuclear Overhauser Effect (NOE) correlations. csu.edu.au

Further stereochemical complexity arises upon reduction of the exocyclic double bonds. Hydrogenation of the (Z,Z)-(benzylidene)piperazine-2,5-diones can afford two isomers, cis and trans. It has been demonstrated that hydrogenation using palladium on carbon (Pd/C) as a catalyst can lead to the cis isomer as the major product. csu.edu.au The proposed mechanism for similar iridium-catalyzed hydrogenations suggests that the catalyst transfers to the second alkene across the same face of the diketopiperazine ring after the first reduction, favoring the cis product. csu.edu.au This stereochemical control is crucial for the synthesis of specific, biologically active substituted piperazine-2,5-diones.

Table 2: Stereochemical Outcomes of Reactions with this compound Derivatives

| Starting Material | Reaction | Conditions | Major Product Stereochemistry | Reference |

|---|---|---|---|---|

| This compound + Benzaldehydes | Aldol Condensation | K₂CO₃, DMF, rt | (Z,Z)-diastereomer | csu.edu.au |

This table summarizes key stereochemical findings from the cited research.

Ring Transformation and Rearrangement Reactions of this compound Derivatives

While functionalization of the existing scaffold is common, the piperazine-2,5-dione ring itself can undergo transformations and rearrangements to yield different heterocyclic systems. These reactions significantly expand the molecular diversity achievable from this starting material.

One notable example involves the transformation of 1-acyl-3-(ferrocenylmethylidene)-piperazine-2,5-diones, which are derived from this compound. researchgate.net When these compounds are subjected to N(4)-acylation, the expected 1,4-diacylated products form initially but then undergo further transformation. This rearrangement leads to complex products that feature conjugated ferrocenylmethylidene, azlactone (oxazolone), and oxazole (B20620) units. researchgate.net The highly reactive oxazolone (B7731731) moiety can then be used as a template for further synthetic diversification. researchgate.net

In a related context, though not starting directly from the diacetyl derivative, ring transformations of similar cyclic dione (B5365651) structures highlight potential reaction pathways. For instance, during peptide synthesis, aspartimide intermediates can rearrange to form 1,4-diazepine-2,5-dione rings. nih.gov This type of ring expansion from a six-membered diketopiperazine-like structure to a seven-membered diazepinedione demonstrates the latent reactivity of these cyclic systems towards skeletal reorganization. nih.gov A variety of rearrangement reactions, such as the Diaza-Cope, Mumm, and Curtius rearrangements, are recognized as important tools for synthesizing the broader class of piperazines and their analogs, indicating a rich field of potential transformations. bohrium.comtandfonline.com

Catalytic Aspects in this compound Transformations

Catalysis offers powerful strategies for controlling the reactivity and selectivity of transformations involving this compound and its derivatives. Both organocatalysis and transition metal catalysis have been successfully employed to achieve enantioselective functionalization and construct complex molecular architectures.

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a key method for achieving asymmetry. mdpi.com In the context of the piperazine-2,5-dione scaffold, organocatalysis has been applied to achieve the first asymmetric α-sulfenylation. nih.gov

In this transformation, cinchona alkaloids are used as chiral Lewis base catalysts to control the enantioselectivity of the reaction between substituted piperazine-2,5-diones and electrophilic sulfur transfer reagents. nih.gov The study investigated the effects of catalyst type, sulfur reagent, temperature, and solvent to optimize both yield and enantiomeric excess. It was found that the steric bulk of substituents on the piperazine-2,5-dione ring and the choice of catalyst significantly influenced the stereochemical outcome. nih.gov Although this specific study focused on N-methylated piperazinediones, the principle demonstrates a viable strategy for the enantioselective functionalization of the diketopiperazine core, which is applicable to derivatives of this compound.

Transition metal catalysis provides a robust platform for C-H bond functionalization and the formation of complex cyclic systems. mdpi.comresearchgate.net These methods often utilize directing groups to achieve high site-selectivity. mdpi.com

A notable application is the intramolecular Tsuji-Trost reaction, a palladium-catalyzed allylation, to synthesize spiro-diketopiperazines. researchgate.net This approach allows for the catalytic asymmetric construction of these medicinally important heterocycles in high yield and with high enantioselectivity under mild conditions. The reaction proceeds from Ugi adducts, which can be prepared in a straightforward manner, to form the spiro-diketopiperazine scaffold. researchgate.net While this example starts from a precursor other than this compound, it showcases the power of transition metal catalysis to create complex, stereochemically defined structures based on the diketopiperazine motif. Rhodium(III)-catalyzed C-H functionalization has also been used extensively to synthesize various dione-containing heterocyclic structures, further illustrating the broad utility of transition metal catalysis in this field. nih.gov

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1,4-diacetylpiperazine-2,5-dione. Both ¹H and ¹³C NMR are instrumental in confirming the compound's connectivity and stereochemistry.

In ¹H NMR, the protons of the diacetyl groups and the piperazine (B1678402) ring exhibit characteristic chemical shifts. For instance, in derivatives of this compound, the methyl protons of the acetyl groups typically appear as sharp singlets. The methylene (B1212753) protons on the piperazine ring can present as more complex multiplets due to their diastereotopic nature, providing valuable information about the ring's conformation.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbons of the acetyl groups and the amide functionalities within the piperazine-2,5-dione ring resonate at distinct downfield shifts. For example, in a related imidazol-piperazine derivative, the imino carbon of the imidazole (B134444) ring was observed at 177.71 ppm, while aromatic carbons appeared between 145.99 and 123.22 ppm. researchgate.net

A key application of NMR is the differentiation between cis and trans isomers that can arise from substitutions on the piperazine ring. The relative stereochemistry influences the magnetic environment of the protons, leading to distinct chemical shifts and coupling constants. For example, in substituted (benzylidene)piperazine-2,5-diones, the 2-H proton of the cis-isomer is typically shifted downfield compared to the trans-isomer due to the anisotropic effect of the aromatic side chain. csu.edu.au This difference allows for the determination of the major and minor products in a reaction mixture. csu.edu.auchemrxiv.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are also employed to correlate proton and carbon signals, further solidifying structural assignments. rsc.org

Table 1: Representative NMR Data for Piperazine-2,5-dione Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Reference |

| Imidazole derivative | ¹³C | 177.71 | s (imino carbon) | researchgate.net |

| Imidazole derivative | ¹³C | 145.99-123.22 | m (aromatic carbons) | researchgate.net |

| Imidazole derivative | ¹³C | 58.36, 41.90 | (methylene carbons) | researchgate.net |

| Imidazole derivative | ¹³C | 52.50 | (methylene carbon) | researchgate.net |

| Imidazole derivative | ¹H | 2.15 | d (methyl protons) | researchgate.net |

| (Z,Z)-(benzylidene)piperazine-2,5-dione | ¹H | Varies | Downfield shift for 2-H in cis isomer | csu.edu.au |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and analyzing its fragmentation patterns, which provides further structural confirmation. The molecular weight of this compound is 198.18 g/mol . nih.gov

In a typical GC-MS analysis of this compound, the molecular ion peak ([M]⁺) is observed at m/z 198. nih.gov The fragmentation pattern often shows a base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), and another significant peak at m/z 170, which results from the loss of an ethylene (B1197577) group. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments. For instance, in a study of a related derivative, HRMS was used to confirm the molecular formula with high precision.

Table 2: GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Relative Intensity | Reference |

| 198 | [M]⁺ | nih.gov | |

| 170 | [M - C₂H₄]⁺ | Second Highest | nih.gov |

| 43 | [CH₃CO]⁺ | Top Peak | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Stereochemistry

For example, a study on novel 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione confirmed the exclusive formation of the (R,S)-stereoisomer through X-ray analysis. bohrium.com The crystal structure revealed that the diketopiperazine ring adopts a flattened chair conformation. bohrium.com The analysis also detailed how the molecule's crystal packing is stabilized by intermolecular hydrogen bonds and C-H···π interactions. bohrium.com In another instance, X-ray crystallography was crucial in confirming the trans-relative stereochemistry of a minor isomer of a substituted piperazine-2,5-dione derivative. csu.edu.auchemrxiv.org The Cambridge Structural Database (CSD) is a repository for such crystallographic data, with an entry for this compound under the CCDC number 799332. nih.gov

Table 3: Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | bohrium.com |

| Space Group | Pbca | bohrium.com |

| Conformation | Flattened chair | bohrium.com |

| Stabilizing Interactions | Intermolecular H-bonds, C-H···π interactions | bohrium.com |

Chromatographic Methods for Purity and Isomer Separation (HPLC, UPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to determine the purity of synthetic batches, with standards often requiring ≥98% purity as determined by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is not only used for purity analysis but also for identifying and quantifying the components of a mixture. nih.gov

For chiral derivatives of piperazine-2,5-dione, Chiral Stationary Phase HPLC (CSP-HPLC) is a critical technique for separating enantiomers and determining the enantiomeric excess of a chiral synthesis. This is essential for applications where a specific stereoisomer is required for biological activity.

Spectroscopic Characterization (IR, UV-Vis) for Functional Group Identification and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrations of the functional groups present in the molecule. The IR spectrum of this compound will show strong absorption bands for the carbonyl (C=O) stretching of the amide and acetyl groups, typically in the range of 1670-1780 cm⁻¹. pressbooks.publibretexts.org For example, a related piperazine-dione derivative exhibited a C=O stretch at approximately 1700 cm⁻¹. The absence of certain bands, such as an N-H stretch around 3300-3500 cm⁻¹, can confirm the diacetylation of the piperazine-2,5-dione core. pressbooks.publibretexts.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While the parent this compound may have a relatively simple UV-Vis spectrum, derivatives with chromophoric substituents will exhibit characteristic absorption maxima that can be used to study their electronic properties.

Table 4: Key Infrared Absorption Frequencies for Carbonyl Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

| Carbonyl (general) | 1670 - 1780 | Sharp, Intense | libretexts.org |

| Saturated Aldehyde | 1730 | pressbooks.pub | |

| Saturated Ester | 1735 | pressbooks.pub | |

| Carboxylic Acid | 1760-1690 | libretexts.org |

Computational Chemistry Studies on 1,4 Diacetylpiperazine 2,5 Dione and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in predicting the geometry, electronic properties, and reactivity of piperazine-2,5-dione derivatives.

Detailed research on derivatives such as 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione has demonstrated the utility of DFT calculations. bohrium.com In one such study, the optimized molecular structure obtained from DFT calculations showed excellent agreement with experimental data from X-ray diffraction. bohrium.com This validation is crucial as it provides confidence in the computational model's ability to describe the system accurately. The calculations revealed that the diketopiperazine ring in this derivative adopts a flattened chair conformation. bohrium.com

DFT is also employed to predict the reactivity of these compounds through the calculation of global reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), help in understanding the chemical behavior of the molecules.

Table 1: Key Findings from DFT Analysis of a 1,4-Diacetylpiperazine-2,5-dione Derivative

| Parameter | Finding | Significance | Reference |

| Optimized Geometry | Excellent agreement with X-ray diffraction data. | Validates the computational model for further predictions. | bohrium.com |

| Ring Conformation | Diketopiperazine ring adopts a flattened chair conformation. | Provides insight into the three-dimensional structure of the molecule. | bohrium.com |

| Intermolecular Interactions | Crystal packing is stabilized by intermolecular H-bonds and C−H···π interactions. | Explains the stability of the compound in the solid state. | bohrium.com |

| Hirshfeld Surface Analysis | Quantified intermolecular contacts, with H···H, H···O/O···H, and C···H/H···C interactions being dominant. | Offers a detailed picture of the non-covalent interactions governing the crystal structure. | bohrium.com |

| Reactivity Descriptors | Calculation of global reactivity factors to predict chemical behavior. | Helps in understanding the potential reaction sites and overall reactivity of the molecule. | dntb.gov.ua |

Furthermore, the analysis of the electrostatic potential mapped onto the Hirshfeld surface provides a visual representation of the electron-rich and electron-poor regions of the molecule. dntb.gov.ua This is particularly useful for predicting sites susceptible to electrophilic or nucleophilic attack, thereby guiding the synthesis of new derivatives with desired reactivity. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the conformational landscape of flexible molecules and their interactions with other molecules over time.

For the broader class of diketopiperazines, MD simulations have been pivotal in understanding their conformational flexibility and how they interact with biological targets. researchgate.netumich.edu For instance, MD simulations have been used to identify regions of increased conformational flexibility in diketopiperazine dimerases, which helped in understanding their catalytic mechanisms. researchgate.netumich.edu

In the context of drug design, MD simulations combined with molecular docking have been used to explore the interaction mechanisms of diketopiperazine derivatives with their biological targets, such as tubulin. nih.gov These simulations can reveal the stability of the ligand-receptor complex and identify the key amino acid residues involved in the binding. nih.gov The binding free energy, which can be calculated from MD trajectories using methods like MM-PBSA (Molecular Mechanics/Poisson–Boltzmann Surface Area), provides a quantitative measure of the binding affinity. nih.gov

Table 2: Insights from Molecular Dynamics Simulations of Piperazine (B1678402) and Diketopiperazine Derivatives

| Study Focus | Key Findings | Implication | Reference(s) |

| Enzyme-Ligand Interaction | Identified key residues and conformational changes upon binding of diketopiperazine derivatives to tubulin. | Provides a basis for designing more potent tubulin polymerization inhibitors. | nih.gov |

| Conformational Flexibility | Revealed flexible regions in diketopiperazine dimerases, guiding protein engineering efforts. | Aided in the rational design of enzyme variants with altered selectivity. | researchgate.netumich.edu |

| Ligand Stability | Assessed the structural stability of piperazine derivatives within the binding site of receptors like the sigma-1 receptor. | Confirmed the stability of predicted binding modes and important ligand-receptor interactions. | nih.gov |

| Hydration Properties | Analyzed the dynamic and structural properties of water molecules around piperazine-immobilized membranes. | Clarified the role of water in the performance of materials for CO2 capture. | nitech.ac.jp |

Studies on other piperazine-containing compounds have also utilized MD simulations to understand their behavior. For example, simulations have been performed on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives to assess the stability of ligand-receptor complexes, providing insights into their potential as cancer theranostic agents. nih.gov These examples highlight the power of MD simulations in elucidating the dynamic nature of this compound and its derivatives, which is essential for understanding their biological function and for the rational design of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds.

For derivatives of piperazine-2,5-dione, QSAR and structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern their biological activity. For example, in a study of diketopiperazine derivatives as tubulin polymerization inhibitors, the calculated binding free energies from MD simulations were found to be in good agreement with the experimentally determined biological activities (IC50 values). nih.gov This suggests that the computational model could be used to predict the activity of new derivatives. The study also highlighted that van der Waals interactions played a crucial role in the binding affinity. nih.gov

Another SAR study on phenylahistin (B1241939) derivatives, which feature a didehydropiperazine-2,5-dione core, led to the development of more potent antimicrotubule agents by modifying substituents on the phenyl rings. nih.gov Such studies provide valuable information for building robust QSAR models.

A typical QSAR study involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled. For piperazine derivatives, this could include activities such as anticancer, antiviral, or enzyme inhibition. nih.govmdpi.commdpi.com

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 3: Example of a Data Structure for a QSAR Study on Diketopiperazine Derivatives

| Compound | Substituent (R1) | Substituent (R2) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molecular Weight) | Biological Activity (e.g., IC50, µM) |

| Derivative 1 | H | H | 1.5 | 250 | 10.2 |

| Derivative 2 | F | H | 1.7 | 268 | 5.1 |

| Derivative 3 | Cl | H | 2.0 | 284.5 | 2.5 |

| Derivative 4 | H | OCH3 | 1.3 | 280 | 8.7 |

| Derivative 5 | F | OCH3 | 1.5 | 298 | 4.3 |

This table is illustrative and does not represent actual experimental data.

While a specific QSAR study focused solely on this compound derivatives was not prominently found, the extensive research on the broader classes of piperazine and diketopiperazine derivatives demonstrates the applicability and power of this approach. researchgate.net These studies provide a clear framework for how QSAR can be applied to guide the design of novel this compound derivatives with enhanced biological activities. nih.gov

Biological and Biomedical Research Applications of 1,4 Diacetylpiperazine 2,5 Dione Derivatives

Medicinal Chemistry Applications

The versatility of the 1,4-diacetylpiperazine-2,5-dione framework allows for the synthesis of a diverse library of compounds with potential medicinal applications. Its utility in organic synthesis as a precursor for bioactive molecules has been well-established. researchgate.net

Anti-Prion Activity and Mechanism of Action

Derivatives of this compound have emerged as a promising class of compounds in the search for anti-prion agents. Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into the pathogenic scrapie isoform (PrPSc). nih.govmdpi.com

In the quest for novel anti-prion compounds, a library of bivalent ligands was created by condensing this compound with various aromatic aldehydes. researchgate.net This approach led to the identification of a bifunctional diketopiperazine (DKP) derivative that demonstrated activity against prion replication in ScGT1 cells in the low micromolar range, with minimal cytotoxicity. researchgate.net Molecular modeling studies suggest that a planar conformation of these molecules is a key factor for their anti-prion activity. researchgate.net It is hypothesized that these DKP-based compounds may directly interact with the recombinant prion protein, thereby preventing its conversion into the pathogenic PrPSc-like form. researchgate.net The 2,5-diketopiperazine scaffold is also recognized for its ability to modulate protein-protein interactions, a crucial aspect in targeting prion diseases. nih.gov

Anti-Influenza Activity

The emergence of drug-resistant influenza virus strains necessitates the development of new antiviral agents. Derivatives of this compound have been explored for their potential to inhibit influenza virus replication.

In one study, 1,4-diacetyl-2,5-diketopiperazine was utilized as a starting material for the synthesis of novel N-substituted 2,5-diketopiperazine derivatives. mdpi.comresearchgate.net These compounds were subsequently evaluated for their antiviral activity against the H5N2 influenza virus. mdpi.comnih.gov The evaluation, conducted by monitoring viral propagation in embryonated chicken eggs, revealed that several of the synthesized derivatives exhibited negative results in influenza virus propagation at a concentration of 25 µg/mL, indicating their inhibitory effect on the virus. researchgate.netnih.gov

Neuroprotective Properties

Oxidative stress is a significant contributor to the pathogenesis of various neurodegenerative diseases. nih.gov Consequently, the discovery of novel antioxidants is a key focus in neuroprotective research. A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been designed and synthesized to evaluate their antioxidative and neuroprotective potential. nih.gov

These derivatives were assessed for their ability to protect SH-SY5Y cells, a human neuroblastoma cell line, from oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov The majority of the tested compounds were found to effectively shield the cells from this oxidative stress. nih.gov One particular derivative, compound 9r, demonstrated the most potent antioxidative activity. nih.gov Further investigation into its mechanism of action revealed that it reduces the production of reactive oxygen species (ROS) and stabilizes the mitochondrial membrane potential, which in turn inhibits cell apoptosis. nih.gov These findings highlight the potential of this compound derivatives as candidates for the treatment of diseases associated with oxidative stress. nih.gov The 2,5-diketopiperazine scaffold itself is known for its neuroprotective activity. nih.gov

Antitumor and Anticancer Activity

Derivatives of this compound have demonstrated significant potential as antitumor and anticancer agents. Various in vitro studies have shown that these compounds can induce cytotoxic effects in a range of cancer cell lines. mdpi.com

A series of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives were synthesized and evaluated for their anticancer properties against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines. mdpi.com Several of these derivatives displayed moderate to good anticancer activity, with IC₅₀ values in the micromolar range. mdpi.com Notably, one compound with naphthalen-1-ylmethylene and 2-methoxybenzylidene groups at the 3 and 6 positions of the 2,5-DKP ring showed significant inhibitory activity against both A549 and HeLa cells, with IC₅₀ values of 1.2 µM and 0.7 µM, respectively. mdpi.com This compound was also found to induce apoptosis and cause cell cycle arrest in the G2/M phase in both cell lines. mdpi.com

Table 1: Anticancer Activity of Selected 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives

| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

|---|---|---|

| 6 | 3.5 | 4.2 |

| 8 | 8.9 | 7.5 |

| 9 | 2.1 | 1.8 |

| 10 | 1.5 | 1.1 |

| 11 | 1.2 | 0.7 |

| 12 | 2.8 | 2.3 |

| 14 | 4.6 | 3.9 |

Data sourced from a study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features that govern their biological activities.

In the context of anticancer activity, studies on 3,6-diunsaturated 2,5-DKP derivatives have indicated that the presence of electron-withdrawing groups may not be advantageous for achieving high anticancer efficacy. mdpi.com For anti-prion compounds derived from this compound, a planar molecular conformation has been identified as a significant determinant for their activity. researchgate.net

Regarding anti-influenza activity, molecular docking studies have suggested that the carbonyl groups on the 2,5-DKP scaffold of the derivatives play an important role in binding to the neuraminidase of the H5N2 virus. mdpi.com This interaction is considered key to their inhibitory effect. The ability to modify the substituents on the piperazine (B1678402) ring influences the compound's reactivity and biological interactions.

Development of Novel Pharmaceutical Intermediates and APIs

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. researchgate.net It is recognized as a key intermediate in the synthesis of various bioactive compounds and active pharmaceutical ingredients (APIs). sigmaaldrich.com

The reactivity of its acetyl groups allows for condensation and substitution reactions, making it a versatile precursor for a wide array of derivatives. This property is particularly useful in the preparation of unsymmetrical bis-arylidene derivatives of piperazine-2,5-dione. researchgate.net The diketopiperazine framework is also advantageous in peptide synthesis, contributing to the development of peptide-based drugs with improved stability. The formation of a 1,4-diazepine-2,5-dione ring, a related structure, can occur as a side reaction during peptide synthesis under certain conditions, offering a potential pathway to new diazepine (B8756704) peptide derivatives with targeted biological activities. nih.gov

Biochemical Pathway Modulation

Derivatives of this compound, which belongs to the broader class of 2,5-diketopiperazines (DKPs), have been the subject of extensive research due to their potential to modulate various biochemical pathways. The rigid, peptide-like scaffold of the piperazine-2,5-dione core makes it an attractive starting point for the design of biologically active molecules. These compounds can interact with a variety of biological targets, leading to effects such as the inhibition of protein aggregation and the modulation of enzyme activity.

Inhibition of Protein Aggregation

The aggregation of proteins is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The 2,5-diketopiperazine scaffold is being explored for its neuroprotective potential, which may be linked to its ability to interfere with these aggregation pathways. nih.gov While direct studies on this compound are limited, related diketopiperazine derivatives have shown promise in models of neurodegeneration.

Research has indicated that the neuroprotective properties of diketopiperazines could pave the way for new therapies against neuronal degeneration. nih.gov For instance, certain L-Dopa-containing diketopiperazines have been shown to protect against neurotoxin-induced cell death in in-vitro models of Parkinson's disease. researchgate.net Specifically, some of these compounds demonstrated the ability to attenuate cell death on a nanomolar scale and activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress. researchgate.net

In the context of Alzheimer's disease, isomers of Cyclo (His-Pro), a diketopiperazine, have been investigated for their neuroprotective capabilities against amyloid-beta (Aβ₁₋₄₂) induced toxicity. nih.gov These compounds were found to offer varying degrees of neuroprotection and increase the total antioxidant capacity in a cellular model of the disease. nih.gov This suggests that diketopiperazine-based compounds could modulate the downstream effects of protein aggregation, such as oxidative stress and cell death.

The following table summarizes the neuroprotective findings for selected diketopiperazine derivatives in models relevant to protein aggregation diseases.

| Compound/Derivative | Model System | Observed Effect |

| L-Dopa-containing diketopiperazines (DKP5, DKP6) | Neurotoxin-treated PC12 cells (in vitro Parkinson's model) | Attenuation of MPP⁺-induced cell death; activation of the Nrf2 pathway (DKP6). researchgate.net |

| Cyclo (His-Pro) Isomers (cHP1-4) | Aβ₁₋₄₂-treated SH-SY5Y cells (in vitro Alzheimer's model) | Provided neuroprotection against Aβ₁₋₄₂-induced cell death; increased total antioxidant capacity. nih.gov |

These findings underscore the potential of the piperazine-2,5-dione scaffold as a basis for developing agents that can combat the pathological consequences of protein aggregation.

Enzyme Inhibition Studies

The piperazine-2,5-dione core is a versatile scaffold for the development of enzyme inhibitors. By modifying the substituents at the N1 and N4 positions, researchers can design derivatives that target specific enzymes with high affinity and selectivity.

One area of focus has been the development of histone deacetylase (HDAC) inhibitors. New derivatives based on a 1,4-benzodiazepine-2,5-dione structure, which shares a cyclic diamide (B1670390) core, have been synthesized and evaluated. nih.govresearchgate.net These compounds, featuring an aromatic substituent at the N1 position and a hydroxamate side chain, have shown promising antiproliferative and HDAC-inhibitory activities against non-small lung cancer cell lines. nih.gov

In another line of research, piperazine-substituted derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) have been synthesized and evaluated as potential inhibitors of poly(ADP-ribose) polymerase 1 (PARP-1). acs.org In silico molecular docking and dynamics studies have suggested that these compounds could exhibit significant inhibitory activity by interacting with key amino acids in the active site of PARP-1. acs.org This is particularly relevant for cancer therapy, where PARP inhibitors have shown efficacy.

Furthermore, a series of symmetrically 1,4-disubstituted piperazine-2,5-diones have been synthesized and found to possess antileishmanial activity. researchgate.net While the exact enzymatic targets in Leishmania donovani were not fully elucidated in the study, the cytotoxic activity against the parasite suggests the inhibition of essential enzymes. researchgate.net

The table below presents a summary of enzyme inhibition studies involving piperazine-2,5-dione derivatives.

| Derivative Class | Target Enzyme/System | Key Findings |

| 1,4-Benzodiazepine-2,5-dione derivatives | Histone Deacetylases (HDACs) | Aromatic substituents at the N1 position led to promising antiproliferative and HDAC-inhibitory activity in a non-small lung cancer cell line. nih.gov |

| Piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives | Poly(ADP-ribose) polymerase 1 (PARP-1) | In silico studies showed potential for significant inhibitory activity with target-specific and strong binding profiles. acs.org |

| Symmetrically 1,4-disubstituted piperazine-2,5-diones | Leishmania donovani (promastigotes and amastigotes) | Several derivatives demonstrated appreciable cytotoxic activity, suggesting potential as antileishmanial agents through enzyme inhibition. researchgate.net |

These studies illustrate the broad applicability of the piperazine-2,5-dione scaffold in designing potent and selective enzyme inhibitors for various therapeutic applications.

Materials Science and Polymer Chemistry Applications

Utilization as a Building Block for Conjugated Polymers

Conjugated polymers, which are characterized by alternating single and double bonds along their backbone, are central to the field of organic electronics. The synthesis of these materials often relies on versatile building blocks, and 1,4-diacetylpiperazine-2,5-dione has proven to be a valuable precursor. nih.govresearchgate.net

A key synthetic route involves using this compound, which is derived from the acetylation of piperazine-2,5-dione (also known as glycine (B1666218) anhydride), in a Knoevenagel condensation reaction. nih.govresearchgate.net For instance, it can be reacted with a substituted isatin, such as 6-bromo-1-(2-decyltetradecyl)indoline-2,3-dione, to form a bisindolin-dihydropiperazine (IDHP) monomer. nih.gov This monomer is then polymerized with another comonomer, like 2,5-bis(trimethylstannyl)-thienothiophene, through Stille coupling polymerization to yield a high-performance conjugated polymer, such as PIDHPTT. nih.govresearchgate.net

The use of this compound is advantageous because the piperazine-2,5-dione framework is a robust scaffold that can be functionalized to create diverse molecular architectures. csu.edu.au This adaptability is crucial for designing polymers with specific, targeted functionalities.

Influence on Polymer Properties and Performance

The incorporation of the piperazine-2,5-dione moiety has a profound influence on the final properties of the polymer. A remarkable phenomenon observed in polymers derived from this building block is a lactam-to-lactim tautomerization. nih.govnih.gov In the monomer form, the piperazine-2,5-dione unit exists as a non-conjugated lactam. nih.govnih.gov However, upon polymerization, it converts to a conjugated lactim (3,6-dihydropyrazine-2,5-diol) form. nih.govnih.gov

This structural change is driven by the minimization of energy through the extension of π-conjugation along the polymer's backbone. nih.govnih.gov This "long-range vinylogous effect" is a novel finding in polymer chemistry and is critical for achieving full conjugation, which is essential for efficient charge transport. nih.govnih.gov The resulting polymer, PIDHPTT, demonstrates ambipolar behavior with the capacity for both hole and electron transport. Thermal annealing has been shown to improve the polymer's crystallinity, enhancing charge carrier mobilities. nih.gov

| Property | Value | Significance |

|---|---|---|

| HOMO Energy Level | -5.45 eV | Indicates good stability in aqueous environments for sensor applications. nih.gov |

| Hole Mobility (μh) | 0.0245 cm²/V·s (annealed at 250°C) | Represents the efficiency of positive charge transport along the polymer backbone. nih.gov |

| Electron Mobility (μe) | 0.0349 cm²/V·s (annealed at 250°C) | Represents the efficiency of negative charge transport, confirming ambipolar characteristics. nih.gov |

Applications in Organic Electronics and Sensors

The unique properties of polymers derived from this compound make them highly suitable for applications in organic electronics, particularly in the field of chemical sensors. nih.gov Conjugated polymers are widely used in sensing due to their exceptional optical and electronic properties. rsc.org

The polymer PIDHPTT has been successfully integrated into a water-gated organic field-effect transistor (OFET). nih.govnih.gov This device functions as a highly sensitive and selective sensor for fluoride (B91410) ions in aqueous environments. nih.govnih.gov The sensing mechanism relies on the strong interaction between the hydroxyl (OH) groups in the polymer's lactim-form DHP units and fluoride ions. nih.govnih.gov This interaction leads to significant and measurable changes in the material's optical absorption, electrochemical impedance, and charge transport characteristics upon exposure to fluoride. nih.gov The device demonstrates the practical potential of this polymer design for creating advanced chemical sensors for environmental or biological monitoring. nih.govnih.gov

| Device | Target Analyte | Key Feature | Performance Highlight |

|---|---|---|---|

| Water-Gated Organic Field-Effect Transistor (OFET) | Fluoride Ions (F⁻) | Lactim-form polymer backbone with exposed OH groups. nih.gov | Exhibits excellent sensitivity and selectivity for fluoride over other halides. nih.govnih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of novel asymmetric synthesis routes for derivatives of 1,4-diacetylpiperazine-2,5-dione is a critical area of future research. While some organocatalytic methods using chiral catalysts like quinine (B1679958) have been explored for related piperazine-2,5-diones, they have thus far yielded low enantioselectivity. whiterose.ac.uk

Future work should focus on creating more efficient and highly selective asymmetric transformations. This could involve:

The design and application of new chiral catalysts, moving beyond simple alkaloids to more sophisticated organocatalysts or transition-metal complexes.

The use of chiral starting materials, such as enantiomerically pure amino acids, to construct the DKP core, a strategy that has proven effective for related compounds. nih.gov

Exploiting chiral lithium amides for highly enantioselective deprotonation, a technique successful in analogous cyclic systems. mdpi.com

Achieving high stereochemical control is paramount for producing DKP derivatives with optimized interactions with biological targets, such as in the synthesis of potent apoptosis inhibitors. nih.gov

Exploration of Advanced Catalytic Systems

The synthesis and functionalization of the this compound scaffold can be significantly advanced through the exploration of novel catalytic systems. Current methods often rely on aldol (B89426) condensation and substitution reactions, but advanced catalysis could provide more efficient and selective pathways.

Future research directions include:

Organocatalysis: Expanding on initial studies, the development of organocatalysts for direct C-C bond formation on the DKP ring could simplify synthetic routes to complex molecules. whiterose.ac.uk Overcoming the lower reactivity of the DKP ring compared to other carbonyl compounds is a key challenge. whiterose.ac.uk

Transition Metal Catalysis: Systems using palladium or iridium have been employed for the hydrogenation of DKP derivatives, allowing for control over cis/trans isomerism. acs.org Future work could explore a wider range of transition metals for cross-coupling reactions (e.g., Suzuki, Stille) to introduce diverse functional groups.

DKP-Based Catalysis: An intriguing avenue is the use of DKP derivatives themselves as catalysts. Research has shown that DKP scaffolds can mediate reactions like dioxygen activation, suggesting a future where these compounds are not just products but also enablers of chemical transformations. researchgate.net

| Catalytic System | Reaction Type | Potential Advancement for this compound | Research Finding |

| Chiral Organocatalysts | Asymmetric C-C Coupling | Improved enantioselectivity for chiral derivatives | Use of quinine as a catalyst resulted in low enantiomeric excess (10-25%). whiterose.ac.uk |

| Palladium (Pd) | Hydrogenation | Control of diastereoselectivity (cis/trans isomers) | Palladium-catalyzed hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones preferentially forms the cis-isomer. acs.org |

| Iridium (Ir) | Asymmetric Hydrogenation | Highly stereoselective reduction of derivatives | Ir-catalyzed asymmetric hydrogenation of di-alkene DKPs produces syn-addition products, indicating a specific facial selectivity. acs.org |

| DKP Scaffolds | Oxidation | Development of DKP-based catalysts for aerobic oxidations | Diketopiperazine derivatives have been developed as catalysts for the oxidation of sulfides to sulfoxides using molecular oxygen. researchgate.net |

Investigation of Complex Supramolecular Architectures

The rigid, cyclic structure of the piperazine-2,5-dione core, which contains two amide bonds, makes it an ideal building block for supramolecular chemistry. acs.orgresearchgate.net This scaffold possesses both hydrogen bond donors and acceptors, facilitating self-assembly into well-ordered, higher-level structures. nih.govresearchgate.net

Unexplored avenues in this area include:

Gel Formation: Derivatives of 2,5-diketopiperazines have a known propensity to self-organize into gels and hydrogels. acs.orgnih.gov Future studies could systematically investigate how modifications to the acetyl groups or the DKP ring of this compound influence its gelation properties in various solvents.

Molecular Networks: The interplay of hydrogen bonding and π-stacking interactions (when aromatic substituents are present) can lead to the formation of extensive linear or network structures. csu.edu.au A deeper investigation into controlling the dimensionality and connectivity of these networks could lead to novel functional materials.

Crystal Engineering: The conformationally constrained nature of the DKP ring allows for predictable packing in the solid state. mdpi.com By modifying the substituents, researchers could engineer crystals with specific properties for applications in electronics or materials science.

Deeper Understanding of Degradation Pathways and Stability

While diketopiperazines are generally more stable against enzymatic degradation than their linear peptide counterparts, their long-term stability in various environments is a crucial area for future study. researchgate.netcsu.edu.au Understanding and controlling degradation is vital for applications in agrochemicals and pharmaceuticals.

Key research questions include:

What are the precise mechanisms of degradation in different media (e.g., acidic, basic, soil)? acs.org Related compounds are known to undergo epimerization under acidic or basic conditions.

How does the substitution on the DKP ring affect its stability? A detailed study on how the acetyl groups of this compound influence its degradation profile compared to other N-substituted or unsubstituted DKPs is needed.

Can degradation pathways be engineered for specific applications, such as creating biodegradable materials or prodrugs that release an active agent upon specific environmental triggers? The photocleavage of DKP-containing peptides has been noted, suggesting that light could be one such trigger. researchgate.net

Expansion of Biological Target Identification and Validation

The 2,5-diketopiperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many bioactive natural products and synthetic compounds. acs.orgmdpi.com Derivatives have shown a wide range of biological activities, including anticancer, antioxidant, and antiviral effects. mdpi.comacs.orgnih.gov

Future research should aim to:

Identify New Targets: While activity against targets like the IL-6/Nrf2 pathway (antioxidant) and viral propagation (anti-influenza) has been reported for its derivatives, a broader screening against diverse biological targets is warranted. mdpi.comnih.gov The potential for DKP derivatives to act as protein synthesis inhibitors is another promising avenue. nih.gov

Elucidate Mechanisms of Action: For known activities, such as apoptosis inhibition, a more profound understanding of the specific molecular interactions is necessary. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and its derivatives will help in developing potent and selective agents. For example, studies have shown that introducing bis-arylidene moieties can enhance biological activity.

Integration into Advanced Materials and Nanotechnology

The unique chemical and self-assembly properties of the diketopiperazine scaffold make it a compelling candidate for integration into advanced materials and nanotechnology. researchgate.net